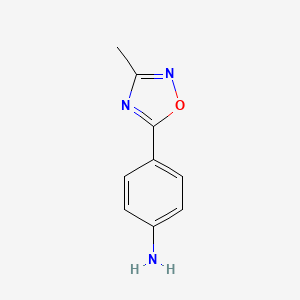

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXBJYRWWOPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506539 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76635-31-9 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a central aniline core substituted with a 3-methyl-1,2,4-oxadiazole ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole moiety in a variety of biologically active molecules. The unique electronic and steric properties of this heterocyclic system, coupled with the synthetic versatility of the aniline group, make it a valuable scaffold for the design and development of novel therapeutic agents. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and biological context of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound (CAS No: 76635-31-9) is presented below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| CAS Number | 76635-31-9 | [1] |

| Predicted Boiling Point | 357.83 °C at 760 mmHg | |

| Predicted Density | 1.23 g/cm³ | |

| Predicted pKa | 2.22 ± 0.10 | [2] |

Synthesis

The synthesis of this compound can be achieved through several synthetic routes common for the formation of 1,2,4-oxadiazoles. A general and widely applicable method involves the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

References

An In-Depth Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a distinct heterocyclic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a methyl-substituted 1,2,4-oxadiazole ring linked to an aniline moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, with a focus on providing researchers with the detailed information necessary for its application in experimental studies.

Chemical Structure and Properties

The chemical identity of this compound is defined by the specific arrangement of its constituent atoms. The core of the molecule consists of a five-membered 1,2,4-oxadiazole ring, which is substituted with a methyl group at the 3-position and connected to a phenyl ring at the 5-position. The phenyl ring, in turn, bears an amino group at the para-position (position 4), giving rise to the aniline functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76635-31-9 | |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| Boiling Point (calculated) | 357.826 °C at 760 mmHg | |

| Density (calculated) | 1.229 g/cm³ | |

| Physical Form | Solid |

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction sequence. A plausible synthetic route is outlined below, based on established methods for the formation of 1,2,4-oxadiazole rings.

Spectroscopic and Synthetic Profile of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS No: 76635-31-9). Due to the limited availability of experimentally derived data in public literature, this document presents a combination of established synthetic methodologies for analogous compounds, predicted spectroscopic data, and general biological context for 1,2,4-oxadiazole derivatives.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 76635-31-9 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

Predicted ¹H-NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 | s | 3H | -CH₃ |

| ~ 4.0 | br s | 2H | -NH₂ |

| ~ 6.7 | d | 2H | Aromatic CH (ortho to -NH₂) |

| ~ 7.8 | d | 2H | Aromatic CH (ortho to oxadiazole) |

Solvent: CDCl₃

Predicted ¹³C-NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 11.5 | -CH₃ |

| ~ 114.0 | Aromatic CH (ortho to -NH₂) |

| ~ 118.0 | Aromatic C (ipso to oxadiazole) |

| ~ 129.0 | Aromatic CH (ortho to oxadiazole) |

| ~ 150.0 | Aromatic C (ipso to -NH₂) |

| ~ 168.0 | C3 of 1,2,4-oxadiazole |

| ~ 175.0 | C5 of 1,2,4-oxadiazole |

Solvent: CDCl₃

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 175. Key fragmentation patterns would likely involve the cleavage of the oxadiazole ring and loss of small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Methyl (-CH₃) |

| 1650 - 1580 | C=N stretching | 1,2,4-Oxadiazole ring |

| 1620 - 1550 | N-H bending | Primary amine (-NH₂) |

| 1500 - 1400 | C=C stretching | Aromatic ring |

| 1250 - 1000 | C-N stretching | Aryl amine |

Experimental Protocols: Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative two-step procedure can be proposed based on established methods for the synthesis of 1,2,4-oxadiazoles. This typically involves the reaction of an amidoxime with an acylating agent, followed by cyclization. A common route starts from 4-nitrobenzonitrile.

Step 1: Synthesis of N'-hydroxy-4-nitrobenzimidamide

This step involves the conversion of a nitrile to an amidoxime.

Materials:

-

4-Nitrobenzonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-nitrobenzonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and potassium carbonate.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting aqueous solution is cooled to induce precipitation of the product.

-

Filter the solid, wash with cold water, and dry to yield N'-hydroxy-4-nitrobenzimidamide.

Step 2: Synthesis of 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

This step involves the acylation of the amidoxime followed by cyclization.

Materials:

-

N'-hydroxy-4-nitrobenzimidamide

-

Acetic anhydride

-

Pyridine (as a catalyst)

Procedure:

-

Dissolve N'-hydroxy-4-nitrobenzimidamide in acetic anhydride.

-

Add a catalytic amount of pyridine and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to an amine.

Materials:

-

3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

-

Iron powder or Tin(II) chloride

-

Hydrochloric acid or Acetic acid

-

Ethanol or other suitable solvent

Procedure:

-

Suspend 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder in the presence of a small amount of acid (e.g., HCl or acetic acid), or tin(II) chloride.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with water, and purify by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. These activities often stem from the ability of the oxadiazole ring to act as a bioisostere for ester and amide groups, enhancing metabolic stability and pharmacokinetic properties.

Several 1,2,4-oxadiazole derivatives have been reported to modulate key signaling pathways involved in inflammation and cellular stress responses. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Some 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Another relevant pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which is a key regulator of cellular antioxidant responses. Activation of the Nrf2 pathway can protect cells from oxidative stress, which is implicated in a variety of diseases.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational set of predicted spectroscopic data and a representative synthetic protocol to aid researchers in their work with this molecule. Further experimental validation of the data presented herein is recommended. The exploration of its biological activities, particularly in modulating signaling pathways such as NF-κB and Nrf2, could unveil novel therapeutic applications.

The 1,2,4-Oxadiazole Ring: A Bioisosteric Master Key in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles, medicinal chemists increasingly turn to the strategic deployment of bioisosteres. Among these, the 1,2,4-oxadiazole ring has emerged as a cornerstone scaffold, prized for its ability to mimic the physicochemical properties of esters and amides while conferring significant advantages in metabolic stability and oral bioavailability. This technical guide delves into the core bioisosteric properties of the 1,2,4-oxadiazole moiety, offering a comprehensive overview of its application, quantitative comparisons, experimental validation, and the underlying principles that make it an invaluable tool in contemporary drug discovery.

Introduction to Bioisosterism and the Rise of the 1,2,4-Oxadiazole

Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a fundamental strategy in drug design to modulate the biological activity and pharmacokinetic properties of a lead compound. Classical bioisosteres often involve the replacement of atoms or groups with similar valency. However, non-classical bioisosteres, such as heterocyclic rings, offer a more nuanced approach to fine-tuning a molecule's characteristics.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] Its unique electronic distribution and geometry allow it to act as a bioisosteric replacement for esters and amides, two functional groups that are prevalent in biologically active molecules but are often susceptible to enzymatic hydrolysis.[2][3][4][5] This susceptibility can lead to rapid metabolism and poor oral bioavailability, hindering the development of promising drug candidates. The substitution of these labile groups with the more robust 1,2,4-oxadiazole ring can mitigate these issues, leading to compounds with improved drug-like properties.[6]

Physicochemical and Bioisosteric Properties of 1,2,4-Oxadiazoles

The utility of the 1,2,4-oxadiazole ring as a bioisostere stems from its ability to replicate the key electronic and steric features of esters and amides. It can participate in hydrogen bonding interactions, a critical feature for receptor binding, and possesses a dipole moment that can mimic the charge distribution of the group it replaces.[7][8][9]

Comparative Physicochemical Properties

The replacement of an ester or amide with a 1,2,4-oxadiazole can significantly alter a compound's physicochemical properties. The following table summarizes a qualitative comparison of these key parameters.

| Property | Ester/Amide | 1,2,4-Oxadiazole | Impact of Bioisosteric Replacement |

| Metabolic Stability | Prone to hydrolysis by esterases and amidases | Generally resistant to hydrolysis | Significant Improvement in metabolic stability and in vivo half-life.[10] |

| Lipophilicity (logP) | Variable | Generally higher | Can increase lipophilicity, potentially impacting solubility and permeability. |

| Hydrogen Bonding | Hydrogen bond acceptors (esters) or donors/acceptors (amides) | Hydrogen bond acceptors | Can maintain crucial hydrogen bonding interactions with the target protein. |

| Polar Surface Area (PSA) | Moderate | Similar to esters/amides | Minimal change in PSA, preserving membrane permeability characteristics. |

| pKa | Generally neutral | Weakly basic | Can influence ionization state and solubility at physiological pH. |

Quantitative Data on Bioisosteric Replacement

The true power of bioisosteric replacement is evident in the quantitative improvements observed in pharmacological and pharmacokinetic parameters. The following tables provide a synthesized comparison from various studies where an ester or amide was replaced by a 1,2,4-oxadiazole ring.

Table 1: Impact on Metabolic Stability

| Parent Compound (Ester/Amide) | Bioisostere (1,2,4-Oxadiazole) | Metabolic Stability (% remaining after 10 min) | Reference |

| Amide-containing γ-secretase inhibitor | Oxadiazole analogue | Rat: 32%, Dog: 75%, Human: 97% | [10] |

| Ester-containing pyrazole derivative | 1,2,4-Oxadiazole analogue | Overall metabolically stable, with most compounds showing >90% remaining after 1 hour | [11] |

Table 2: Impact on In Vitro Potency (IC50/EC50)

| Target | Parent Compound (Ester/Amide) IC50/EC50 | 1,2,4-Oxadiazole Bioisostere IC50/EC50 | Fold Change |

| γ-secretase (Aβ40) | Potent | 0.30 ± 0.15 nM | - |

| γ-secretase (Aβ42) | Potent | 0.27 ± 0.12 nM | - |

| Chronic Myeloid Leukemia Cells | - | 5.5 to 13.2 µM | - |

| Trypanosoma cruzi amastigotes | - | 2.9 µM | - |

| Leishmania amazonensis promastigotes | - | 12.2 µM | - |

| Leishmania amazonensis amastigotes | - | 13.5 µM | - |

| A375 cancer cell line | - | 1.22 µM | - |

| MCF-7 cancer cell line | - | 0.23 µM | - |

| ACHN cancer cell line | - | 0.11 µM | - |

Note: Direct comparative IC50 values for parent ester/amide compounds were not always available in the cited literature. The table showcases the potent activity achieved with 1,2,4-oxadiazole-containing compounds.

Experimental Protocols for Characterizing 1,2,4-Oxadiazole-Containing Compounds

The evaluation of drug candidates containing a 1,2,4-oxadiazole ring involves a suite of standard in vitro assays to determine their pharmacokinetic and pharmacodynamic properties.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[3][12][13][14]

Methodology:

-

Preparation of Reagents:

-

Test compound stock solution (e.g., 20 mM in DMSO).[13]

-

Liver microsomes (human, rat, mouse, etc.) stored at -80°C.[15]

-

NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[13]

-

Phosphate buffer (100 mM, pH 7.4).[13]

-

Internal standard for LC-MS/MS analysis.[13]

-

-

Incubation:

-

Sampling and Analysis:

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.[14]

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.[13]

-

Centrifuge to precipitate proteins.[13]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

-

Workflow of a typical microsomal stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[16][17][18]

Methodology:

-

Plate Preparation:

-

Assay Procedure:

-

Quantification:

-

After incubation, the plates are separated.

-

The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.[17]

-

-

Permeability Calculation:

-

The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments.[18]

-

Experimental workflow for the PAMPA assay.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that provides a more comprehensive assessment of intestinal permeability, as it accounts for both passive diffusion and active transport mechanisms.[2][20][21][22]

Methodology:

-

Cell Culture:

-

Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[22]

-

-

Monolayer Integrity Check:

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[21]

-

-

Transport Experiment:

-

Analysis:

-

The concentration of the compound in the samples is quantified by LC-MS/MS.[21]

-

-

Data Interpretation:

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters.[22]

-

Signaling Pathways Modulated by 1,2,4-Oxadiazole-Containing Drugs

The versatility of the 1,2,4-oxadiazole ring allows for its incorporation into drugs targeting a wide range of biological pathways. A notable example is its use in the development of muscarinic receptor agonists.[23][24][25] Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate various intracellular signaling cascades.

Many muscarinic receptor subtypes couple to Gq proteins. The activation of a Gq-coupled GPCR by a 1,2,4-oxadiazole-containing agonist triggers the following signaling pathway:

Gq signaling pathway activated by a 1,2,4-oxadiazole agonist.

Conclusion

The 1,2,4-oxadiazole ring has firmly established itself as a valuable bioisostere in drug design, offering a reliable strategy to overcome the metabolic liabilities of esters and amides. Its ability to maintain or even enhance biological activity while improving pharmacokinetic properties makes it an attractive scaffold for the development of novel therapeutics across a broad spectrum of diseases. A thorough understanding of its physicochemical properties, coupled with rigorous experimental evaluation using assays such as microsomal stability and permeability screens, is crucial for the successful application of this versatile heterocycle in the design of the next generation of medicines. The continued exploration of the 1,2,4-oxadiazole chemical space promises to yield further innovations in drug discovery.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. research.lancaster-university.uk [research.lancaster-university.uk]

- 9. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scialert.net [scialert.net]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 21. enamine.net [enamine.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Potential Pharmacological Activities of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of the heterocyclic compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. While direct and extensive experimental data on this specific molecule remains limited in publicly accessible literature, this document synthesizes the available information on the broader class of 1,2,4-oxadiazole derivatives to infer its potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide will explore the existing research on analogous compounds, discuss potential mechanisms of action, and outline general experimental protocols relevant to the screening of such molecules. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key conceptual workflows are visualized using diagrams.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in the field of drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a valuable scaffold for the design of novel therapeutic agents. The aniline moiety, a primary aromatic amine, is also a common feature in many pharmacologically active compounds, often serving as a key building block for further chemical modifications. The compound this compound combines these two important pharmacophores, suggesting a potential for diverse biological activities. This guide aims to provide a detailed technical overview of these potential activities, drawing upon the wealth of research conducted on structurally related 1,2,4-oxadiazole derivatives.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, this compound is predicted to exhibit a range of biological effects. The primary areas of interest for this class of compounds are oncology and inflammatory diseases.

Anticancer Activity

The 1,3,4-oxadiazole scaffold, isomeric to the 1,2,4-oxadiazole ring, is present in numerous compounds with demonstrated anticancer properties. While direct studies on this compound are not available, research on related molecules provides valuable insights into its potential as an anticancer agent.

Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylase, and topoisomerase II.[1] Furthermore, modulation of signaling pathways like the NF-κB and focal adhesion kinase (FAK) pathways has been observed, leading to anti-inflammatory and anticancer effects.[1]

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 (CNS Cancer) | % Growth Inhibition | 86.61 | [2] |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian Cancer) | % Growth Inhibition | 85.26 | [2] |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | NCI-H40 (Lung Cancer) | % Growth Inhibition | 75.99 | [2] |

| 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa (Cervical Cancer) | IC50 | 10.64 - 33.62 µM |

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential of the oxadiazole scaffold. Direct testing of this compound is required to confirm its activity.

Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is also a common feature in compounds with anti-inflammatory properties.[3] The synthesis of various 1,3,4-oxadiazole derivatives has been reported, with subsequent screening revealing significant anti-inflammatory and analgesic activities.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies commonly employed in the evaluation of the pharmacological activities of novel chemical entities.

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic pathway is outlined below.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Given the reported activities of related oxadiazole compounds, this compound could potentially modulate key signaling pathways involved in cancer and inflammation. A hypothetical signaling pathway that could be targeted is the NF-κB pathway, which plays a central role in regulating immune and inflammatory responses, as well as cell survival and proliferation.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of this compound is currently scarce, the extensive research on the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and inflammation. The presence of both the oxadiazole ring and the aniline moiety provides a versatile platform for further chemical modification and optimization of its biological activities.

Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro and in vivo pharmacological assays. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies will also be essential to guide the design of more potent and selective analogs. The information compiled in this guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline|175.19 g/mol [benchchem.com]

- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and development of novel functional molecules. Among these, heterocyclic compounds play a crucial role, with the 1,2,4-oxadiazole moiety being a particularly privileged scaffold due to its favorable physicochemical properties and diverse biological activities. This technical guide provides an in-depth exploration of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a key intermediate that serves as a cornerstone for the synthesis of a wide array of pharmacologically active agents and functional materials. This document will detail its synthesis, chemical properties, and extensive applications, supported by experimental protocols, quantitative data, and pathway visualizations to empower researchers in their scientific endeavors.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its structure, featuring a reactive aniline group appended to a metabolically robust 1,2,4-oxadiazole ring, makes it an ideal starting point for further chemical modifications.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable multi-step process starting from 4-nitrobenzoyl chloride.

Experimental Protocol:

Step 1: Synthesis of N-hydroxy-4-nitrobenzamide

-

In a well-ventilated fume hood, dissolve 4-nitrobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

-

In a separate flask, prepare a solution of hydroxylamine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (1.2 eq) in a mixture of ethanol and acetonitrile.

-

Slowly add the 4-nitrobenzoyl chloride solution to the hydroxylamine solution at 0 °C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-hydroxy-4-nitrobenzamide.

Step 2: Cyclization to form 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

-

Suspend the N-hydroxy-4-nitrobenzamide (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF).

-

Add a dehydrating agent. A common method involves the use of a coupling reagent followed by heating, or the use of a reagent like tetrabutylammonium fluoride (TBAF) at room temperature (20 °C) to facilitate the cyclization with an acetyl source.

-

The reaction progress should be monitored by TLC.

-

Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 3: Reduction to this compound

-

Dissolve the 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) in a mixture of acetic acid and a suitable solvent like ethanol.

-

Add a reducing agent, such as iron powder (Fe) or tin(II) chloride dihydrate (SnCl₂·2H₂O) with sodium borohydride (NaBH₄).

-

Stir the reaction mixture at room temperature for approximately 5 hours.

-

Monitor the reduction of the nitro group by TLC.

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.[1]

Below is a DOT script representing the general synthesis workflow.

Applications in Drug Discovery

The aniline functional group of this compound provides a versatile handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and N-alkylation/arylation reactions. This versatility has been exploited in the development of numerous bioactive molecules.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole are well-documented for their potent anticancer activities. The this compound core has been incorporated into molecules designed to target various cancer-related pathways.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |

| Compound A | Human Colon Adenocarcinoma (HT-29) | 92.4 | Not specified |

| Compound B | Human Gastric Carcinoma (GXF 251) | 92.4 | Not specified |

| Compound C | Human Lung Adenocarcinoma (LXFA 629) | 92.4 | Not specified |

| Compound D | Human Pancreatic Cancer (PAXF 1657) | 92.4 | Not specified |

| Compound E | Human Renal Cancer (RXF 486) | 92.4 | Not specified |

Note: Data for compounds A-E is for the related compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and represents a mean IC50 across a panel of 11 cell lines.

One of the key mechanisms through which oxadiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization, a critical process in cell division.

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a component of potent antimicrobial agents. The ability to readily modify the aniline group of this compound allows for the generation of extensive libraries of compounds for screening against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| Derivative 1 | Staphylococcus aureus | 1.56 ± 0.12 |

| Derivative 2 | Staphylococcus aureus | 6.25 ± 0.75 |

| Derivative 3 | Methicillin-resistant S. aureus (MRSA) | 3.12 ± 0.09 |

| Derivative 4 | Methicillin-susceptible S. aureus (MSSA) | 4.61 ± 0.22 |

Neurological Disorders

Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. These compounds have been shown to act as modulators of key receptors in the central nervous system.

Experimental Protocol: Synthesis of a Urea Derivative for CNS Applications

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or THF.

-

Add a desired isocyanate (1.05 eq) to the solution at room temperature.

-

If the reaction is sluggish, a catalytic amount of a non-nucleophilic base (e.g., triethylamine) can be added.

-

Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, if a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired urea derivative.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its aniline moiety provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives in oncology, infectious diseases, and neurology underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these critical areas, ultimately contributing to the advancement of new and effective therapies.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline derivatives, a class of compounds demonstrating significant potential in oncology. Drawing from a comprehensive review of current scientific literature, this document outlines their biological activity, details the experimental protocols used to elucidate their function, and visualizes the key signaling pathways involved.

Biological Activity and Quantitative Analysis

Derivatives of the this compound scaffold have emerged as potent cytotoxic agents against a variety of human cancer cell lines. The core structure, featuring a central 1,2,4-oxadiazole ring linked to an aniline moiety, serves as a versatile backbone for chemical modifications that enhance anticancer efficacy. The primary mechanism of action appears to be multifactorial, involving the induction of apoptosis through the inhibition of key cellular proliferation and survival pathways.

Quantitative data from various studies, primarily focusing on half-maximal inhibitory concentrations (IC50), are summarized below to facilitate a comparative analysis of these derivatives.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| General 1,2,4-Oxadiazole Derivatives | |||

| Compound 21 (HDAC Inhibitor) | Colon, Ovarian, Breast, Liver, Myeloma, Lymphoma | 0.0098 - 0.0449 | [1] |

| Compound 8 | Human Colon (WiDr) | 4.5 | [1] |

| Compounds 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |

| Compounds 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar | [1] |

| General 1,3,4-Oxadiazole Derivatives | |||

| Compound 33 | MCF-7 | 0.34 | [2] |

| Compound 37 | HepG2 | 0.7 | [2] |

Key Mechanisms of Action

Current research indicates that this compound derivatives exert their anticancer effects through at least two primary mechanisms: inhibition of tubulin polymerization and suppression of the STAT3 signaling pathway.

Inhibition of Tubulin Polymerization

Several studies have identified oxadiazole derivatives as potent inhibitors of tubulin polymerization.[3][4][5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many cancers. Certain oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway by targeting the SH2 domain of the STAT3 protein, which is crucial for its dimerization and subsequent activation.[6][7] This inhibition prevents the nuclear translocation of STAT3 and the transcription of its target genes, which are involved in cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the 1,2,4-oxadiazole core is a critical step in generating these derivatives. A common and efficient method involves the cyclization of O-acylamidoximes.[8]

General Protocol:

-

Preparation of O-acylamidoximes: An amidoxime is reacted with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the O-acylamidoxime intermediate.

-

Cyclization: The isolated O-acylamidoxime is then subjected to cyclization, often under basic conditions at room temperature, to yield the 3,5-disubstituted 1,2,4-oxadiazole. A one-pot synthesis directly from amidoximes and carboxylic acid derivatives in aprotic bipolar solvents like DMSO with an inorganic base is also a highly efficient route.[8]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11][12][13]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[12]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13] The percentage of cell viability is calculated relative to untreated control cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[14]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM) in a polymerization buffer (e.g., PEM buffer) is prepared.[14]

-

Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known tubulin inhibitor (e.g., nocodazole) is used as a positive control.

-

Fluorescence Monitoring: The polymerization of tubulin is monitored by the increase in fluorescence emission at 420 nm (with an excitation wavelength of 360 nm) in a 384-well plate for 1 hour at 37°C using a fluorescence plate reader.[14]

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the compound-treated samples to that of the untreated control.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is used to detect the levels of total and phosphorylated STAT3, providing a direct measure of STAT3 activation.[9][11][12]

Protocol:

-

Cell Lysis: Cancer cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated STAT3 to total STAT3.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[3][4]

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a set duration. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.[4]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA).[4]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed STAT3 signaling pathway and the inhibitory action of the aniline derivative.

Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The derivatives exhibit potent cytotoxic effects, primarily through the dual inhibition of tubulin polymerization and the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds towards clinical application. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Preliminary In-Vitro Studies of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide focuses on the preliminary in-vitro evaluation of a specific analogue, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Due to the limited availability of direct in-vitro data for this exact compound, this document summarizes the biological activities of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to infer its potential therapeutic applications. The information presented herein covers potential anticancer, anti-inflammatory, and enzyme-inhibitory activities, supported by detailed experimental protocols and data from analogous compounds.

Anticipated Biological Activities and Data

Based on the broader class of oxadiazole derivatives, this compound is anticipated to exhibit a range of biological effects. The following tables present quantitative data from in-vitro studies on structurally similar compounds, offering a comparative baseline for future investigations of the target molecule.

Table 1: In-Vitro Anticancer Activity of Representative Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| OX-12 | NINOA (T. cruzi) | Antiparasitic | 10.5 | [1] |

| OX-12 | A1 (T. cruzi) | Antiparasitic | 21.7 | [1] |

| OX-2 | M379 (L. mexicana) | Antiparasitic | 11.9 | [1] |

| OX-2 | FCQEPS (L. mexicana) | Antiparasitic | 34.0 | [1] |

| Compound 11 | - | Analgesic/Anti-inflammatory | - | [2] |

| Compound 13 | - | Analgesic/Anti-inflammatory | - | [2] |

| AMK OX-8, 9, 11, 12 | HeLa, A549 | Cytotoxicity | Low IC50 | [3] |

Note: The data presented is for analogous compounds and not for this compound itself.

Table 2: In-Vitro Anti-inflammatory Activity of Representative Oxadiazole Derivatives

| Compound ID | Assay Type | Concentration | % Protection / Inhibition | Reference |

| Compound 4h | HRBC Membrane Stabilization | 500 µg/ml | 90.76% | [4] |

| Compound 4a | HRBC Membrane Stabilization | 500 µg/ml | 88.35% | [4] |

| Various Derivatives | COX-1/COX-2 Inhibition | 100 µM | Varied | [5] |

Note: The data presented is for analogous compounds and not for this compound itself.

Table 3: In-Vitro Enzyme Inhibition of Representative Oxadiazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound M18 | DPP-IV | 13.14 ± 0.49 | [6] |

| Compound 12d | AChE | 0.73 ± 0.54 | [7] |

| Compound 12m | BChE | 0.038 ± 0.50 | [7] |

| Compound 12d | α-glucosidase | 36.74 ± 1.24 | [7] |

| Compound 12m | Urease | 19.35 ± 1.28 | [7] |

Note: The data presented is for analogous compounds and not for this compound itself.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments commonly used to evaluate the biological activity of oxadiazole derivatives.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 12.5, 25, 50, 100 µM) and a vehicle control (e.g., 0.2% DMSO) for 24, 48, or 72 hours.[3]

-

MTT Addition: After the incubation period, add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In-Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization Method)

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.

-

Preparation of HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

-

Assay Mixture: Prepare a reaction mixture containing 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, 0.5 ml of HRBC suspension, and 0.5 ml of the test compound at various concentrations (e.g., 100, 250, 500 µg/ml).

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation and Absorbance Measurement: Centrifuge the mixtures at 3000 rpm for 10 minutes and measure the absorbance of the supernatant at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of test sample / Absorbance of control) x 100]

In-Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes. The example below is for a generic kinase assay.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the target enzyme, a specific substrate, ATP, and a buffer solution.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Determine the percentage of enzyme inhibition for each concentration of the test compound and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway

Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several human tumors.[8] These compounds can act as antagonists of the Smoothened (Smo) receptor, a key component of this pathway.

Caption: Hedgehog Signaling Pathway Inhibition by a 1,2,4-Oxadiazole Derivative.

Experimental Workflow

Caption: Workflow for a Standard In-Vitro MTT Cytotoxicity Assay.

Conclusion

While direct in-vitro studies on this compound are not extensively reported in publicly available literature, the data from structurally related oxadiazole derivatives strongly suggest its potential as a bioactive compound. The presented information indicates that this class of molecules warrants further investigation for its anticancer, anti-inflammatory, and enzyme-inhibitory properties. The provided experimental protocols offer a robust framework for initiating such in-vitro studies. Future research should focus on synthesizing and directly evaluating this compound to confirm these hypothesized activities and to elucidate its specific mechanisms of action.

References

- 1. Design, Synthesis, and In Vitro and In Silico Evaluation of 1,3,4-Oxadiazoles as Anti-Trypanosoma cruzi and Anti-Leishmania mexicana Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a series of 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperazinyl ureas as potent smoothened antagonist hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in the Development of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole moiety, have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, a key precursor molecule for the synthesis of innovative compounds with potential applications in oncology and other therapeutic areas. Its unique structure, featuring a reactive aniline group appended to a biologically active oxadiazole core, provides a versatile scaffold for chemical modification and the development of next-generation therapeutics.

Chemical Properties and Synthesis of the Precursor

This compound is a stable organic compound amenable to a variety of chemical transformations. The presence of the primary aromatic amine allows for a wide range of derivatization reactions, including acylation, alkylation, and Schiff base formation, enabling the exploration of a broad chemical space for drug discovery.

A general synthetic approach to 4-(3-substituted-1,2,4-oxadiazol-5-yl)anilines involves the cyclization of an amidoxime with a carboxylic acid derivative. While a specific protocol for the 3-methyl analog is not extensively detailed in the reviewed literature, a representative synthesis for a closely related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been reported and can be adapted.

Representative Experimental Protocol: Synthesis of a 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline Analog

This protocol is based on the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and can be modified for the synthesis of the 3-methyl analog by substituting the corresponding starting materials.

Materials:

-

tert-Butylamidoxime (or acetamidoxime for the 3-methyl analog)

-

4-Aminobenzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of tert-butylamidoxime (1.1 equivalents) in DMF, CDI (1.1 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.

-

4-Aminobenzoic acid (1.0 equivalent) is then added to the reaction mixture.

-

A second portion of CDI (1.1 equivalents) is added, and the mixture is heated to 120 °C for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by column chromatography to yield 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline.

This compound as a Precursor for Novel Anticancer Agents

The aniline moiety of this compound serves as a key handle for the synthesis of a diverse library of derivatives. N-acylation of the aniline nitrogen is a common strategy to introduce various functionalities, leading to compounds with a range of biological activities.

General Experimental Protocol: N-Acylation of this compound

Materials:

-

This compound (1.0 equivalent)

-

Acyl chloride or carboxylic acid anhydride (1.1 equivalents)

-

A suitable base (e.g., triethylamine, pyridine) (1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add the acylating agent to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data on Anticancer Activity

While specific data for derivatives of this compound is limited in the available literature, studies on the closely related 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline have demonstrated its potential as a precursor for compounds with significant antiproliferative activity. The following table summarizes the in vitro anticancer activity of this precursor analog against a panel of human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM)[1] |

| CXF HT-29 | Colon Adenocarcinoma | ~92.4 (mean) |

| GXF 251 | Gastric Carcinoma | ~92.4 (mean) |

| LXFA 629 | Lung Adenocarcinoma | ~92.4 (mean) |

| LXFL 529 | Non-small Cell Lung Carcinoma | ~92.4 (mean) |

| MAXF 401 | Breast Cancer (metastatic) | ~92.4 (mean) |

| MEXF 462 | Melanoma | ~92.4 (mean) |

| OVXF 899 | Ovarian Adenocarcinoma | ~92.4 (mean) |

| PAXF 1657 | Pancreatic Cancer | ~92.4 (mean) |

| PXF 1752 | Pleuramesothelioma | ~92.4 (mean) |

| RXF 486 | Renal Cancer | ~92.4 (mean) |

| UXF 1138 | Uterus Carcinoma | ~92.4 (mean) |

Importantly, this precursor became the starting point for the synthesis of novel compounds with enhanced antiproliferative activities.[1]

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 1,2,4-oxadiazoles have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. While specific pathways for derivatives of this compound are yet to be fully elucidated, related compounds have been reported to target the following:

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation.[2]

-

Signaling Pathway Modulation: These compounds can also modulate signaling pathways like the NF-κB and focal adhesion kinase (FAK) pathways, which are crucial for inflammation and cancer progression.[2]

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Novel synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Potential: Workflow and Pathway Diagrams

To better illustrate the potential of this compound as a precursor, the following diagrams outline a typical drug discovery workflow and a potential signaling pathway that its derivatives might inhibit.

Caption: Drug discovery workflow using the precursor.

Caption: Potential inhibitory action on signaling pathways.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. Its utility has been demonstrated through the development of derivatives with significant antiproliferative activities. Further exploration of the chemical space around this scaffold, coupled with detailed mechanistic studies, holds the potential to yield potent and selective therapeutic agents for the treatment of cancer and other diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the discovery and development of the next generation of drugs derived from this valuable precursor.

References

Biological Screening of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivatives and their close analogs. The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, recognized as a bioisostere for amides and esters, which imparts enhanced metabolic stability to potential drug candidates. Aniline derivatives containing this scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Due to the limited availability of extensive screening data specifically for this compound derivatives, this guide incorporates data from closely related analogs, such as the 3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline series, to provide a representative understanding of the biological potential of this class of compounds.

Data Presentation: Biological Activity

The biological activity of 1,2,4-oxadiazole-aniline derivatives has been evaluated across various assays. The following tables summarize the quantitative data from studies on anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of the closely related 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potential of these compounds as cytotoxic agents.

Table 1: In Vitro Anticancer Activity of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline Derivatives

| Compound | Derivative Structure | Cell Line | IC50 (µM) |

| 1 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | A2780 (Ovarian) | 8.7 |

| HCT-116 (Colon) | 10.2 | ||

| MCF-7 (Breast) | 9.8 | ||

| 2 | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione | A2780 (Ovarian) | 7.5 |

| HCT-116 (Colon) | 9.1 | ||

| MCF-7 (Breast) | 8.3 | ||

| Mean IC50 value for compound 2 was approximately 9.4 µM across a broader panel of 11 cell lines.[1] |

Antimicrobial Activity

Various 3,5-disubstituted-1,2,4-oxadiazole derivatives have been screened for their antibacterial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of these compounds.

Table 2: Antibacterial Activity of 3,5-Diaryl-1,2,4-oxadiazole Derivatives

| Compound | R1 | R2 | E. coli (MIC, µM) | P. mirabilis (MIC, µM) | E. faecalis (MIC, µM) |

| 3 | 4-Cl-Ph | 2-NO2-Ph | 60 | >100 | >100 |

| 4 | 4-Cl-Ph | 3-NO2-Ph | >100 | >100 | >100 |

| 5 | 4-Cl-Ph | 4-NO2-Ph | >100 | >100 | >100 |

| 6 | 4-Cl-Ph | 3,5-(NO2)2-Ph | >100 | >100 | >100 |

| Note: S. aureus and P. aeruginosa were resistant to all tested compounds.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the biological screening of 1,2,4-oxadiazole derivatives.

Synthesis of 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline

The synthesis of the core aniline scaffold can be achieved through a one-pot reaction.

Protocol: One-Pot Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline [1]

-

Activation of Carboxylic Acid: To a solution of 4-aminobenzoic acid in dimethylformamide (DMF), 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) are added. The mixture is stirred for 30 minutes at room temperature to activate the carboxylic acid.

-

Addition of Amidoxime: Tert-butylamidoxime is added to the reaction mixture.

-

Cyclodehydration: Another 1.1 equivalents of CDI are added, and the mixture is heated to 120°C for 4 hours to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Screening: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol: MIC Determination by Broth Microdilution [2]

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the biological screening process.

General Synthesis and Screening Workflow

This diagram outlines the typical process from the synthesis of the core structure to the evaluation of its biological activity.

References